[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(4-chlorophenyl)carbamate
Overview
Description
[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(4-chlorophenyl)carbamate, also known as CCT, is a synthetic organic compound that has been used in scientific research for many years. CCT is a derivative of carbamate, which is a type of chemical compound. It is a white crystalline solid with a melting point of about 80-82 °C. CCT has been used in many different scientific applications, such as in the synthesis of organic compounds, in the study of cell signaling pathways, and in the study of enzyme inhibition.
Mechanism Of Action
The exact mechanism of action of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(4-chlorophenyl)carbamate is not fully understood. However, it is known that [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(4-chlorophenyl)carbamate binds to certain enzymes and blocks their activity. This inhibition of enzyme activity can lead to changes in cell signaling pathways and other biochemical and physiological effects.
Biochemical And Physiological Effects
The biochemical and physiological effects of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(4-chlorophenyl)carbamate are not fully understood. However, [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(4-chlorophenyl)carbamate has been shown to have an inhibitory effect on certain enzymes, such as proteases and phosphatases. This inhibition of enzyme activity can lead to changes in cell signaling pathways, which can result in changes in gene expression, cell growth and differentiation, and other physiological effects.
Advantages And Limitations For Lab Experiments
[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(4-chlorophenyl)carbamate has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it has a relatively low toxicity. Additionally, [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(4-chlorophenyl)carbamate has been used in a variety of scientific research applications, so it is well-suited for many types of experiments. However, [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(4-chlorophenyl)carbamate also has some limitations. For example, it can be difficult to obtain large quantities of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(4-chlorophenyl)carbamate, and it can be difficult to accurately measure the concentration of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(4-chlorophenyl)carbamate in a solution.
Future Directions
There are many potential future directions for research involving [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(4-chlorophenyl)carbamate. Some potential areas of research include the study of other cell signaling pathways, the development of new synthesis methods, the exploration of new applications, and the investigation of the biochemical and physiological effects of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(4-chlorophenyl)carbamate. Additionally, further research could be done on the mechanism of action of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(4-chlorophenyl)carbamate and the optimization of its use in laboratory experiments.
Scientific Research Applications
[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(4-chlorophenyl)carbamate has been used in a variety of scientific research applications. It has been used in the synthesis of organic compounds, such as nucleosides and nucleotides. It has also been used in the study of cell signaling pathways, such as the MAPK and PI3K pathways. In addition, [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(4-chlorophenyl)carbamate has been used to study enzyme inhibition, such as the inhibition of proteases and phosphatases.
properties
IUPAC Name |
[1-(4-chlorophenyl)triazol-4-yl]methyl N-(4-chlorophenyl)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N4O2/c17-11-1-5-13(6-2-11)19-16(23)24-10-14-9-22(21-20-14)15-7-3-12(18)4-8-15/h1-9H,10H2,(H,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAAYVSWZIXUNMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)OCC2=CN(N=N2)C3=CC=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(4-chlorophenyl)carbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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